

Atorvastatin lactone CAS number and chemical identifiers

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Compound of Interest

Compound Name: Atorvastatin lactone

Cat. No.: B1665823

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Atorvastatin Lactone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Atorvastatin lactone**, a key metabolite of the widely prescribed HMG-CoA reductase inhibitor, Atorvastatin. This document details its chemical identifiers, experimental protocols for its analysis and synthesis, and its role in relevant biological pathways.

Core Chemical Data

Atorvastatin lactone is the inactive prodrug form of Atorvastatin. It is formed from the parent compound, Atorvastatin, through a lactonization process. The following table summarizes its key chemical identifiers.

Chemical Identifier	Value	Citations
CAS Number	125995-03-1	[1] [2] [3] [4] [5] [6]
Molecular Formula	C33H33FN2O4	[1] [2] [3] [7]
Molecular Weight	540.62 g/mol	[3] [5]
IUPAC Name	5-(4-fluorophenyl)-1-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-N,4-diphenyl-2-propan-2-ylpyrrole-3-carboxamide	[4]
InChI	InChI=1S/C33H33FN2O4/c1-21(2)31-30(33(39)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-27-19-26(37)20-28(38)40-27/h3-16,21,26-27,37H,17-20H2,1-2H3,(H,35,39)/t26-,27-/m1/s1	[1] [3] [4]
InChIKey	OUCSEDFVYPBLLF-KAYWLYCHSA-N	[1] [4] [6]
Canonical SMILES	<chem>CC(C)C1=C(C(=O)NC2=CC=C(C=C2)C(=C(N1CC[C@@H]3C--INVALID-LINK--O)C4=CC=C(C=C4)F)C5=CC=CC=C5</chem>	[3] [4]
Synonyms	Atorvastatin delta-Lactone, Atorvastatin Impurity H	[4] [5] [7] [8]

Experimental Protocols

This section details methodologies for the synthesis and analysis of **Atorvastatin lactone**, as well as assays to determine its biological activity.

Synthesis of Atorvastatin Lactone

A concise synthesis of **Atorvastatin lactone** can be achieved via a Hantzsch-type sequential three-component reaction under high-speed vibration milling conditions. This is followed by hydrolytic deprotection and lactonization. Another approach involves the hydrolysis of an amide intermediate with sodium hydroxide, followed by heating in refluxing toluene to yield the lactone.[8]

Illustrative Synthesis Step: Lactonization A common final step in various synthetic routes to Atorvastatin is the lactonization of the corresponding hydroxy acid precursor. This is often achieved by heating the precursor in a suitable solvent, such as toluene, to facilitate intramolecular esterification.[8]

Analytical Methods: HPLC for Plasma Samples

A prevalent method for the quantification of Atorvastatin and its metabolites, including the lactone form, in human plasma is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or mass spectrometric detection.[9][10][11][12][13]

Example HPLC Method:

- Column: C18 analytical column (e.g., Shim-pack CLC-ODS, 150 mm × 4.6 mm, 5 μm).[11]
- Mobile Phase: A mixture of methanol and 0.05 M sodium phosphate buffer (pH 4.0) in a 33:67 (v/v) ratio.[11]
- Flow Rate: 2.5 mL/min.[11]
- Column Temperature: 62°C.[11]
- Detection: UV detection at 247 nm.[11]
- Sample Preparation: Protein precipitation from plasma samples using acetonitrile is a common first step.[13]

Biological Assays

This assay determines the inhibitory activity of compounds on the HMG-CoA reductase enzyme. A common method is a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.[\[4\]](#)

Protocol Outline:

- Reagents: Human recombinant HMG-CoA reductase, HMG-CoA, NADPH, potassium phosphate buffer.[\[4\]](#)
- Procedure:
 - A test compound solution is added to a 96-well plate containing assay buffer and NADPH solution.
 - The plate is pre-incubated at 37°C.
 - The enzymatic reaction is initiated by adding HMG-CoA reductase, followed immediately by the HMG-CoA substrate.
 - The decrease in absorbance at 340 nm is monitored over time.[\[4\]](#)
- Data Analysis: The rate of NADPH oxidation is calculated to determine the level of enzyme inhibition, from which IC50 values can be derived.[\[4\]](#)

This assay evaluates the potential of a compound to inhibit the P-glycoprotein (P-gp) efflux pump. A fluorimetric assay using a substrate like Rhodamine 123 (R123) is commonly employed.[\[14\]](#)

Protocol Outline:

- Cell Line: A cell line overexpressing P-gp (e.g., a murine monocytic leukemia cell line).[\[14\]](#)
- Procedure:
 - Cells are incubated with the fluorescent P-gp substrate, Rhodamine 123.
 - The test compound (**Atorvastatin lactone**) is added at various concentrations.

- The efflux of Rhodamine 123 from the cells is measured using a microplate reader. Inhibition of P-gp by the test compound results in increased intracellular fluorescence.[14]
[15]

This assay assesses the inhibitory effect of **Atorvastatin lactone** on the metabolic activity of the Cytochrome P450 2C9 enzyme. A common method involves monitoring the metabolism of a known CYP2C9 substrate, such as S-warfarin.[16]

Protocol Outline:

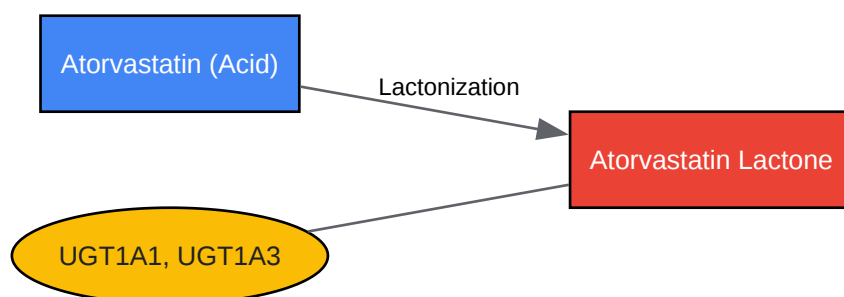
- Enzyme Source: Human liver microsomes (HLMs) or recombinant CYP2C9.1 and CYP2C9.3.[16]
- Substrate: S-warfarin.
- Procedure:
 - The enzyme source is incubated with S-warfarin in the presence and absence of **Atorvastatin lactone**.
 - The formation of the metabolite, 7-hydroxywarfarin, is quantified using HPLC.[16]
- Data Analysis: The rate of metabolite formation is used to determine the inhibitory potency (e.g., K_i value) of **Atorvastatin lactone**. [16]

Biological Signaling and Metabolic Pathways

Atorvastatin lactone is involved in several key biological pathways related to the efficacy and metabolism of Atorvastatin.

Atorvastatin Metabolism to Atorvastatin Lactone

Atorvastatin acid is converted to its inactive lactone form through a process involving UDP-glucuronosyltransferases (UGTs), primarily UGT1A1 and UGT1A3.[17] This conversion is a critical step in the disposition of Atorvastatin.[18]

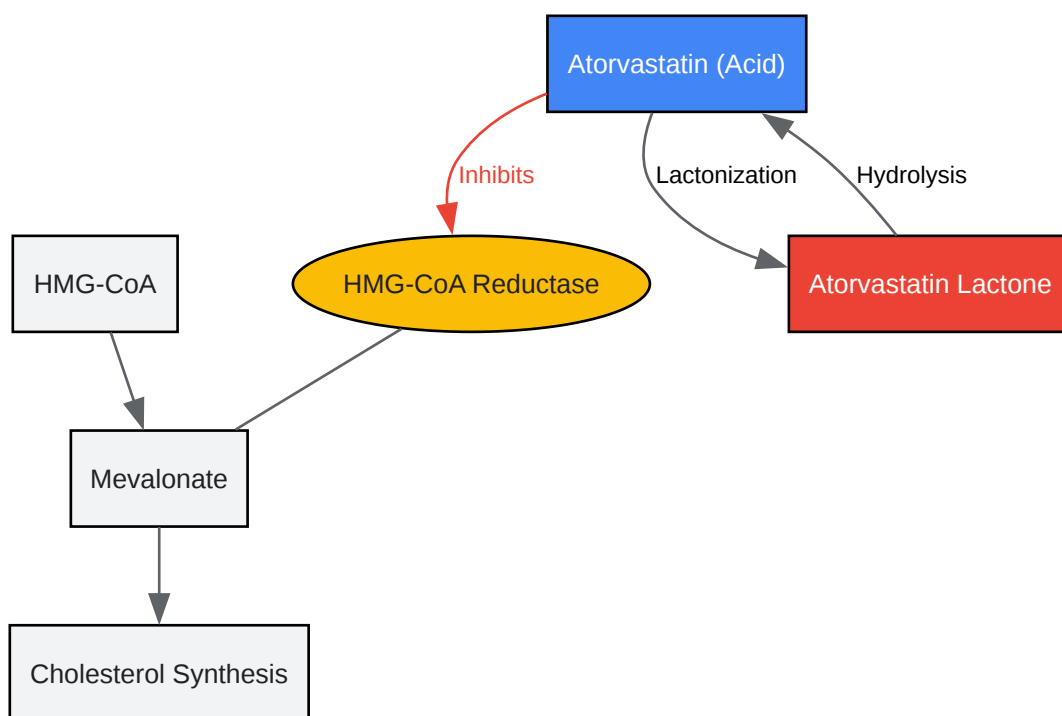


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Metabolic conversion of Atorvastatin to **Atorvastatin Lactone**.

Inhibition of HMG-CoA Reductase Pathway

While Atorvastatin acid is the active inhibitor of HMG-CoA reductase, the lactone form is considered inactive. The lactone can, however, convert back to the active acid form in vivo. The inhibition of HMG-CoA reductase is the primary mechanism of action for statins, leading to reduced cholesterol synthesis.

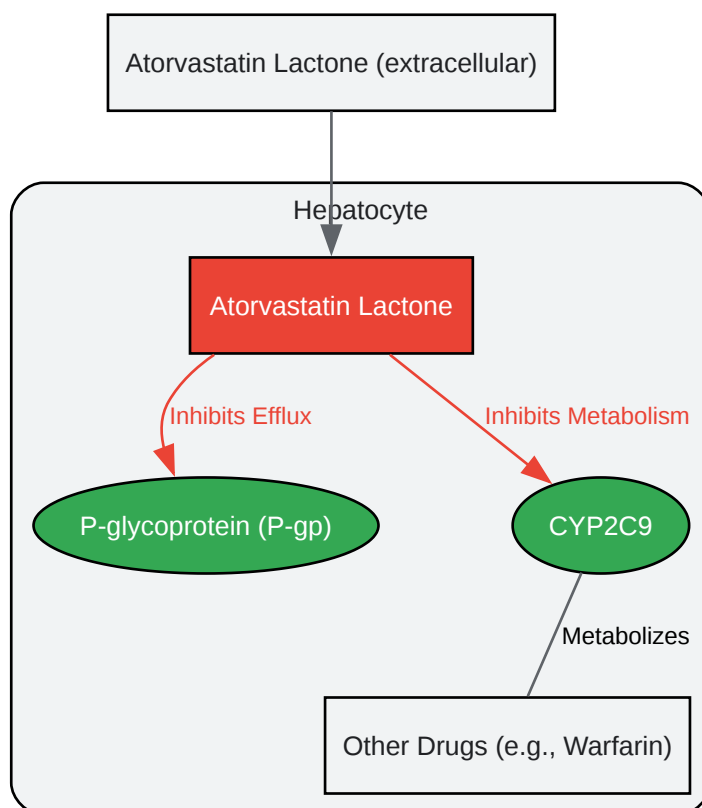


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Inhibition of the HMG-CoA reductase pathway by Atorvastatin.

Interaction with Drug Transporters and Metabolizing Enzymes

Atorvastatin lactone has been shown to interact with drug transporters and metabolizing enzymes, which can influence its own disposition as well as that of other drugs.



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Interactions of **Atorvastatin Lactone** with P-gp and CYP2C9.

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